4-Chloroquinolin-8-ol

説明

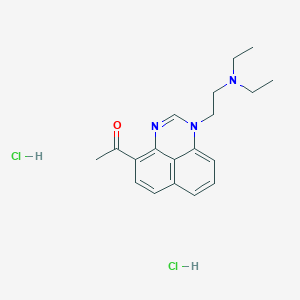

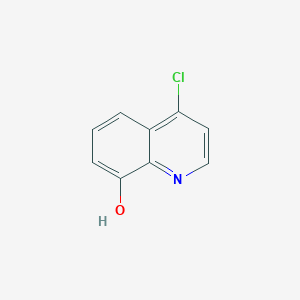

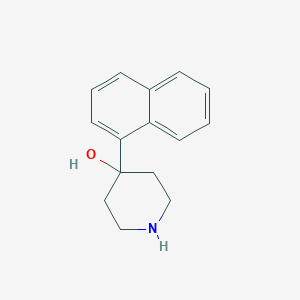

4-Chloroquinolin-8-ol is a compound that belongs to the quinoline family, known for its versatile applications in medicinal chemistry and materials science. The interest in such compounds arises from their structural diversity and potential bioactivity, prompting research into their synthesis, properties, and applications.

Synthesis Analysis

The synthesis of 4-Chloroquinolin-8-ol derivatives often involves multi-step processes including condensation, cyclization, hydrolysis, and chlorination. Jiang Jia-mei (2010) reported synthesizing a related compound, 4-Chloro-8-methoxyquinoline, with an overall yield of 33.81% using optimized reaction conditions and confirming the product via 1H NMR and MS analysis (Jiang Jia-mei, 2010).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic and analytical techniques. For example, Murugavel et al. (2017) performed crystal structure analysis and spectroscopic investigations (NMR, FT-IR, FT-Raman, and UV–Vis) on a novel 4-chloroquinoline derivative, complementing the experimental data with quantum chemical calculations (Murugavel et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloroquinolin-8-ol derivatives may include nucleophilic substitution reactions, as reported by Ismail et al. (2000), where the 4-chloro group was substituted to yield various biologically active quinolinones (Ismail et al., 2000).

Physical Properties Analysis

The physical properties of 4-Chloroquinolin-8-ol derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be affected by substitutions at various positions on the quinoline ring.

Chemical Properties Analysis

The chemical properties, including reactivity and chemical stability, are influenced by the molecular structure of the compound. The presence of the chloro group at the 4-position and hydroxy group at the 8-position can significantly impact the compound's electrophilic and nucleophilic reaction capabilities.

References

- (Jiang Jia-mei, 2010) - Synthesis of 4-Chloro-8-methoxyquinoline.

- (Murugavel et al., 2017) - Synthesis, crystal structure analysis, and spectral investigations of a novel 4-chloroquinoline derivative.

- (Ismail et al., 2000) - Chemistry of Substituted Quinolinones: Synthesis and Nucleophilic Reactions.

科学的研究の応用

Field: Medicinal Chemistry

- Application : Quinoline derivatives are utilized in various areas of medicine .

- Methods : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- Results : Quinoline derivatives have shown to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

Field: Antimicrobial Research

- Application : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- Methods : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

- Results : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Field: Anticancer Research

- Application : Quinoline derivatives have shown potential as anticancer agents .

- Methods : The anticancer activity of quinoline derivatives is often associated with their ability to interact with DNA and inhibit topoisomerase enzymes .

- Results : Some quinoline derivatives have demonstrated promising results in preclinical studies, showing cytotoxic effects against various cancer cell lines .

Field: Antiviral Research

- Application : Quinoline derivatives have been explored for their antiviral properties .

- Methods : The antiviral activity of quinoline derivatives can be attributed to their ability to interfere with viral replication processes .

- Results : Some quinoline derivatives have shown inhibitory effects against various viruses .

Field: Antimalarial Research

- Application : Quinoline derivatives have been used extensively in the treatment of malaria .

- Methods : The antimalarial activity of quinoline derivatives is often associated with their ability to inhibit the growth of Plasmodium parasites .

- Results : Some quinoline derivatives have demonstrated promising results in preclinical studies, showing inhibitory effects against various strains of Plasmodium .

Field: Anti-inflammatory Research

- Application : Quinoline derivatives have shown potential as anti-inflammatory agents .

- Methods : The anti-inflammatory activity of quinoline derivatives can be attributed to their ability to inhibit the production of pro-inflammatory cytokines .

- Results : Some quinoline derivatives have shown inhibitory effects against various inflammatory responses .

Safety And Hazards

The safety information for 4-Chloroquinolin-8-ol includes a warning signal. The hazard statements are H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

特性

IUPAC Name |

4-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPRJVQVGXOXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327643 | |

| Record name | 4-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinolin-8-ol | |

CAS RN |

57334-36-8 | |

| Record name | 4-Chloro-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57334-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)

![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)

![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)

![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)